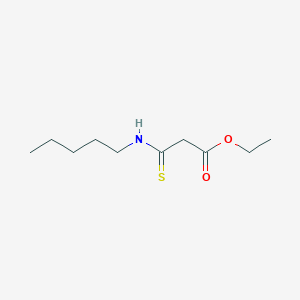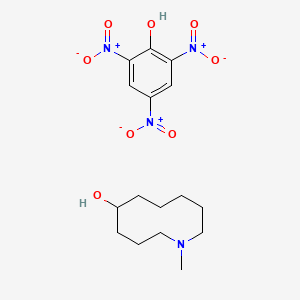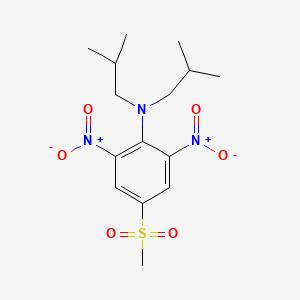
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methanesulfonyl group, two 2-methylpropyl groups, and two nitro groups attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of aniline to introduce the nitro groups, followed by sulfonation to add the methanesulfonyl group. The final step involves the alkylation of the aniline nitrogen with 2-methylpropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the methanesulfonyl group.
科学的研究の応用
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methanesulfonyl group can act as an electrophilic center. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-(Methanesulfonyl)-N-(2-methoxy-2-methylpropyl)aniline
- 4-(Methanesulfonyl)-N,N-dimethyl-2,6-dinitroaniline
Uniqueness
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
61496-51-3 |
|---|---|
分子式 |
C15H23N3O6S |
分子量 |
373.4 g/mol |
IUPAC名 |
N,N-bis(2-methylpropyl)-4-methylsulfonyl-2,6-dinitroaniline |
InChI |
InChI=1S/C15H23N3O6S/c1-10(2)8-16(9-11(3)4)15-13(17(19)20)6-12(25(5,23)24)7-14(15)18(21)22/h6-7,10-11H,8-9H2,1-5H3 |
InChIキー |
KVDWUNYCGBXOTK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


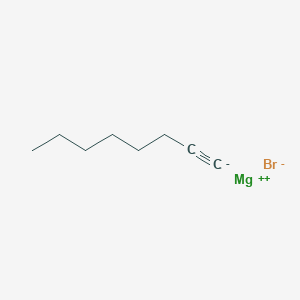
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
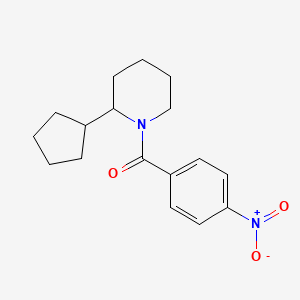

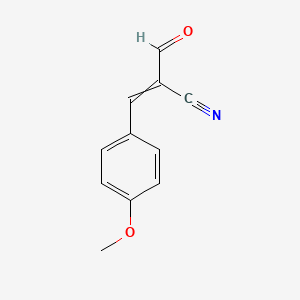
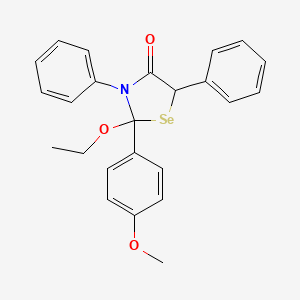



![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
